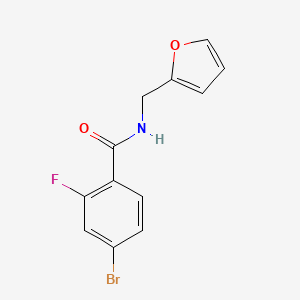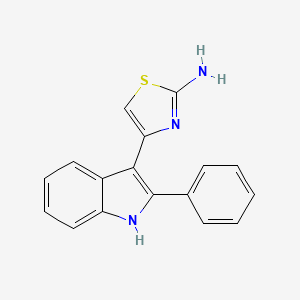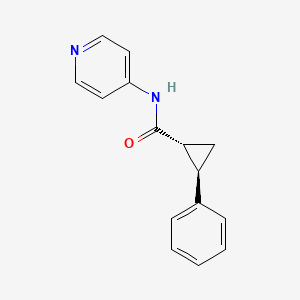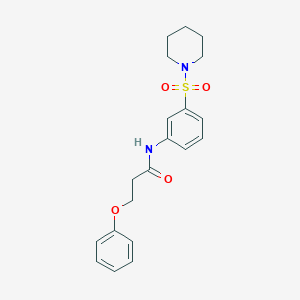![molecular formula C13H18N2O2 B7636664 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as ACP, is a chemical compound that has been studied for its potential applications in various fields of scientific research. ACP belongs to the class of pyrrole derivatives and is synthesized through a specific method that involves the reaction of azepane-1-carbonyl chloride with 3-pyrrolin-2-one.
Applications De Recherche Scientifique
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting the cell wall synthesis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent antibacterial and antifungal activity against a wide range of pathogens. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for lab experiments, including its low toxicity and high potency against a wide range of pathogens. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the exploration of this compound's potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves the reaction of azepane-1-carbonyl chloride with 3-pyrrolin-2-one in the presence of a base. The reaction takes place through the formation of an intermediate, which is then reacted with acetic anhydride to yield the final product. The overall synthesis method is a multistep process that requires careful monitoring of the reaction conditions to ensure the purity and yield of the product.
Propriétés
IUPAC Name |
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)11-8-12(14-9-11)13(17)15-6-4-2-3-5-7-15/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRXRYFTHTRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)

![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)